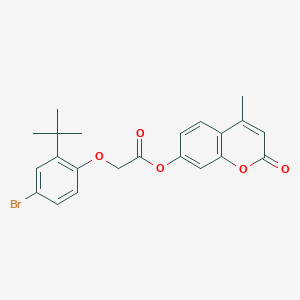![molecular formula C14H15Cl5N2O2 B4833177 1-ethyl-4-[(pentachlorophenoxy)acetyl]piperazine](/img/structure/B4833177.png)
1-ethyl-4-[(pentachlorophenoxy)acetyl]piperazine
Übersicht
Beschreibung
1-ethyl-4-[(pentachlorophenoxy)acetyl]piperazine, commonly known as CPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. CPP is a piperazine derivative that has been synthesized through various methods and has shown promising results in several biochemical and physiological studies.
Wirkmechanismus
CPP is an acetylcholinesterase inhibitor that binds to the active site of the enzyme. This binding prevents the breakdown of acetylcholine, leading to an increase in its concentration in the synaptic cleft. This increase in acetylcholine concentration leads to enhanced cholinergic neurotransmission, which has been linked to improved cognitive function.
Biochemical and Physiological Effects:
CPP has been shown to have several biochemical and physiological effects. It has been reported to improve cognitive function in animal models of Alzheimer's disease. Additionally, CPP has been shown to increase the release of acetylcholine in the hippocampus, a brain region that is important for learning and memory. CPP has also been reported to have neuroprotective effects, protecting against oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
CPP has several advantages for lab experiments. It is a potent and selective inhibitor of acetylcholinesterase, making it a useful tool compound for studying the enzyme's role in the central nervous system. Additionally, CPP has been extensively studied, and its mechanism of action is well understood. However, CPP has some limitations. It is not selective for acetylcholinesterase and can also inhibit butyrylcholinesterase. Additionally, CPP has been reported to have some toxicity, and caution should be taken when handling the compound.
Zukünftige Richtungen
CPP has several potential future directions for scientific research. It could be used to study the role of acetylcholinesterase in other neurological disorders, such as Parkinson's disease and multiple sclerosis. Additionally, CPP could be used to study the interaction of acetylcholinesterase with other proteins, such as tau protein and alpha-synuclein. Furthermore, CPP could be modified to improve its selectivity and reduce its toxicity, leading to the development of more potent and safer acetylcholinesterase inhibitors.
Wissenschaftliche Forschungsanwendungen
CPP has been extensively studied for its potential applications in scientific research. It has been used as a tool compound to study the role of acetylcholinesterase in the central nervous system. CPP has also been used to study the mechanism of action of several drugs, including tacrine and donepezil. Additionally, CPP has been used to study the interaction of acetylcholinesterase with other proteins, such as beta-amyloid and prion protein.
Eigenschaften
IUPAC Name |
1-(4-ethylpiperazin-1-yl)-2-(2,3,4,5,6-pentachlorophenoxy)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15Cl5N2O2/c1-2-20-3-5-21(6-4-20)8(22)7-23-14-12(18)10(16)9(15)11(17)13(14)19/h2-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNTYGUWUBBYGQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)COC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl5N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-{[(2-chlorophenyl)amino]sulfonyl}phenyl)-4-nitrobenzenesulfonamide](/img/structure/B4833105.png)
![2-(3-{[1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)-N-phenylacetamide](/img/structure/B4833106.png)
![N-(3-{[(5-chloro-2-pyridinyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B4833113.png)

![1-[(2,4-dimethylphenoxy)methyl]-N-(2,5-dimethylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B4833129.png)

![methyl 2-{4-[(2-chlorophenoxy)methyl]phenyl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B4833158.png)
![2-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4833160.png)

![2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-3-(cyclohexylmethyl)-4(3H)-quinazolinone](/img/structure/B4833170.png)
![methyl 4-ethyl-5-methyl-2-{[(5-methyl-3-isoxazolyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B4833180.png)
![{4-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}(4-piperidinylmethyl)amine dihydrochloride](/img/structure/B4833190.png)
![1'-[(2-methylphenyl)sulfonyl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B4833193.png)
